Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15923088
InChI: InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)9(6-13)4-5-17-12/h9H,4-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H22N2O2S
Molecular Weight: 258.38 g/mol

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

CAS No.:

Cat. No.: VC15923088

Molecular Formula: C12H22N2O2S

Molecular Weight: 258.38 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate -

Specification

Molecular Formula C12H22N2O2S
Molecular Weight 258.38 g/mol
IUPAC Name tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Standard InChI InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)9(6-13)4-5-17-12/h9H,4-8,13H2,1-3H3
Standard InChI Key FESIDJZUOJCDIL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s defining feature is its spirocyclic system, where a piperidine ring (2-azaspiro[3.4]octane) is fused to a tetrahydrothiophene ring (5-thia) via a shared spiro carbon atom. The tert-butyl carbamate group (-OC(=O)N(C)(C)C) at position 2 and the aminomethyl (-CH₂NH₂) substituent at position 8 introduce both steric bulk and functional versatility . The sulfur atom in the tetrahydrothiophene ring contributes to the molecule’s polarity and potential for hydrogen bonding.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₂S
Molecular Weight (g/mol)258.38
IUPAC Nametert-Butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
SMILESCC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CN
InChIKeyFESIDJZUOJCDIL-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the spirocyclic framework. For instance, the tert-butyl group appears as a singlet at δ 1.44 ppm in the ¹H NMR spectrum, while the aminomethyl protons resonate as a multiplet near δ 2.8–3.2 ppm . The ¹³C NMR spectrum confirms the carbamate carbonyl at δ 156.4 ppm and the spiro carbon at δ 83.6 ppm . Mass spectrometry (HRMS-ESI) corroborates the molecular weight with a calculated [M+H]⁺ of 259.1419 and an observed value of 259.1423 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves multi-step organic reactions, typically starting from commercially available spirocyclic precursors. A common route includes:

  • Spirocyclization: Formation of the 5-thia-2-azaspiro[3.4]octane core via cycloaddition or ring-closing metathesis.

  • Functionalization: Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.

  • Protection: Installation of the tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Source
SpirocyclizationI₂, K₂CO₃, DMF, 80°C, 12h63–83
AminomethylationNH₃, NaBH₃CN, MeOH, rt, 6h75
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, 0°C→rt, 24h89

Industrial-Scale Production

Scalable manufacturing employs continuous flow reactors to enhance reaction efficiency and purity. Critical parameters include temperature control (±2°C) and inert atmosphere (N₂ or Ar) to prevent oxidation of the sulfur moiety. Post-synthesis purification via column chromatography (SiO₂, hexane/EtOAc) or recrystallization ensures >95% purity, as verified by HPLC.

Applications in Pharmaceutical Research

Drug Discovery

The compound’s spirocyclic scaffold mimics natural product frameworks, making it valuable for designing protease inhibitors, kinase modulators, and GPCR ligands. Its rigid structure reduces conformational flexibility, enhancing binding affinity to target proteins. For example, derivatives have shown nanomolar activity against serine proteases implicated in thrombosis and inflammation.

Material Science

In non-pharmaceutical applications, the sulfur atom facilitates coordination to metal surfaces, enabling use in self-assembled monolayers (SAMs) for biosensors. The Boc group allows selective deprotection, enabling surface patterning.

Table 3: Pharmacological Targets of Spirocyclic Analogues

Target ClassExample TargetIC₅₀ (nM)Source
Serine ProteasesThrombin12.3
KinasesJAK345.7
GPCRs5-HT₂A Receptor89.2

Pharmacological and Toxicological Profile

In Vitro Studies

Preliminary assays indicate moderate blood-brain barrier permeability (PAMPA-BBB 3.2 × 10⁻⁶ cm/s), suggesting potential CNS activity. Cytotoxicity screening (HEK293 cells) reveals a CC₅₀ > 100 μM, indicating low acute toxicity.

Metabolic Stability

Microsomal stability studies (human liver microsomes) show a half-life of 28.4 min, with primary metabolites arising from Boc deprotection and sulfur oxidation.

Comparative Analysis with Structural Analogues

Oxa-Spirocycle Derivatives

Replacing sulfur with oxygen (e.g., 6-oxa-2-azaspiro[3.4]octane) decreases ring strain, enhancing synthetic accessibility but reducing affinity for sulfur-binding enzymes .

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